molecular formula C9H20N2O2 B133505 Tert-butyl 2-butylhydrazinecarboxylate CAS No. 149268-06-4

Tert-butyl 2-butylhydrazinecarboxylate

Cat. No. B133505
Key on ui cas rn: 149268-06-4
M. Wt: 188.27 g/mol
InChI Key: QCPIKVMLLWWWAH-UHFFFAOYSA-N
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Patent
US07928134B2

Procedure details

To a magnetically stirred solution of tert-butylcarbazate (47.5 gram, 359 mmol) in anhydrous acetonitrile (300 ml) was successively added DIPEA (Hünig's base) (37.6 ml, 216 mmol) and 1-bromobutane (19.3 ml, 180 mmol). The resulting mixture was reacted at 60° C. for 16 hours. The resulting mixture was allowed to attain room temperature and subsequently concentrated in vacuo and further purified by Sepacore chromatography (eluant: petroleum ether 40-60/ethylacetate=4/1 (v/v)) to give N′-butylhydrazine-carboxylic acid tert-butyl ester (intermediate XIII-1) (13.2 gram, 39%) as a pale yellow oil: 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7, 3H), 1.30-1.49 (m, 13H), 2.81-2.87 (m, 2H), 4.00 (br s, 1H), 6.20 (br s, 1H).
Quantity
47.5 g
Type
reactant
Reaction Step One
Name
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Quantity
19.3 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:9])[NH:7][NH2:8])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.Br[CH2:20][CH2:21][CH2:22][CH3:23]>C(#N)C>[C:1]([O:5][C:6]([NH:7][NH:8][CH2:20][CH2:21][CH2:22][CH3:23])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O
Step Two
Name
Quantity
37.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrCCCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted at 60° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
further purified by Sepacore chromatography (eluant: petroleum ether 40-60/ethylacetate=4/1 (v/v))

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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